molecular formula C6H7F3O5S B7980565 Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate

Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate

Cat. No.: B7980565
M. Wt: 248.18 g/mol
InChI Key: RSNDRPHGOLGQLG-ONEGZZNKSA-N
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Description

Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate (CAS: 133559-43-0) is an α,β-unsaturated ester featuring a trifluoromethylsulfonyl (Tf) group at the β-position. This compound is characterized by its electron-deficient alkene system, making it highly reactive in conjugate addition and transition metal-catalyzed cross-coupling reactions. The Tf group acts as a superior leaving group compared to traditional substituents like tosyl or mesyl, enabling its use in stereoselective alkenylation and cycloaddition reactions. Analytical data, including NMR, HRMS, and chromatographic purity, confirm its structural integrity and utility in synthetic workflows .

Properties

IUPAC Name

methyl (E)-3-(trifluoromethylsulfonyloxy)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O5S/c1-4(3-5(10)13-2)14-15(11,12)6(7,8)9/h3H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNDRPHGOLGQLG-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

Procedure B employs lithium triflate (LiOTf) and diisopropylethylamine (DIPEA) in dichloromethane (CH₂Cl₂) at 0°C. The base deprotonates the β-keto ester, generating a lithium enolate that reacts with Tf₂O to form the (Z)-triflate. The stereochemical outcome arises from the syn-addition of the triflyl group to the enolate.

Example Synthesis
Methyl 3-oxobutanoate (10.0 g, 76.8 mmol) is dissolved in dry CH₂Cl₂ (150 mL) with LiOTf (24.0 g, 154 mmol). DIPEA (14.7 mL, 84.5 mmol) is added dropwise at 0°C, followed by Tf₂O (14.22 mL, 84.5 mmol). After 1 h, the reaction is quenched with NH₄Cl, extracted with CH₂Cl₂, and purified via distillation to yield the (Z)-triflate.

Yield and Stereochemical Analysis

Yields for (Z)-isomers range from 55–71%, with purity confirmed by ¹H NMR (δ 2.51 ppm, singlet for methyl ketone) and HRMS. The Z-configuration is assigned based on coupling constants (J=7.5J = 7.5 Hz for vinyl protons).

Procedure C: Synthesis of (E)-Triflates via Phase-Transfer Catalysis

Biphasic Reaction Systems

Procedure C utilizes tetramethylammonium hydroxide (Me₄N⁺OH⁻) in a heptane-water biphasic system. The phase-transfer catalyst shuttles the enolate into the organic phase, where it reacts with Tf₂O to form the (E)-triflate. This method favors anti-addition, yielding the thermodynamically stable E-isomer.

Scalable Synthesis
A 20 L reactor charged with methyl 3-oxo-5-methylhexanoate (261.0 g) in hexane (7.83 L) is treated with Me₄N⁺OH⁻ (2.76 kg) and Tf₂O (1.07 kg) at 5–10°C. After workup, the (E)-triflate is isolated in 55% yield, with ¹H NMR confirming the E-configuration (δ 5.95 ppm, singlet for vinyl proton).

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DCE) improve yields by stabilizing the enolate, while temperatures below 10°C minimize side reactions.

Comparative Analysis of Methods

Parameter Procedure B (Z-Isomer) Procedure C (E-Isomer)
Base LiOTf/DIPEAMe₄N⁺OH⁻
Solvent CH₂Cl₂Heptane/H₂O
Temperature 0°C5–10°C
Yield 55–71%55–60%
Stereoselectivity Z > 95%E > 90%

Optimization Strategies and Challenges

Purification Techniques

Crude triflates often require distillation or flash chromatography (cyclohexane/EtOAc, 19:1) to remove regioisomers. Ethyl 2-methyl-3-oxobutanoate, a common byproduct, is separable due to its lower polarity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.73 (s, 3H, OCH₃), 5.95 (s, 1H, vinyl-H), 2.51 (s, 3H, COCH₃).

  • HRMS (ESI+) : m/z calcd for C₆H₇F₃O₅S [M+H]⁺ 255.0084, found 255.0089.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity, with retention times of 6.2 min (Z) and 7.1 min (E) .

Chemical Reactions Analysis

Alkenylation Reactions

Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate serves as a versatile substrate for C–H activation , enabling the formation of complex organic molecules. Its alkenyl sulfonate ester structure enhances electrophilicity, facilitating reactions with nucleophiles. For example, it participates in alkenylation processes where the trifluoromethylsulfonyl group activates the adjacent alkene for regioselective and stereoselective transformations.

Palladium-Catalyzed Cross-Coupling

The compound is utilized in palladium-catalyzed reactions , particularly in enantioselective alkenylation. Procedures often involve:

  • Aryl/alkyl halides as coupling partners.

  • Reaction conditions including flame-dried glassware, magnetic stirring, and quenching with aqueous NH₄Cl or HCl .

  • Mechanism : Palladium(0) catalysts facilitate oxidative addition of aryl/alkyl halides, followed by insertion into the alkenyl sulfonate and reductive elimination to form carbon-carbon bonds .

Example Reaction Parameters :

ParameterDetails
CatalystPalladium(0) complexes (e.g., Pd(PPh₃)₄)
SubstrateThis compound
Coupling PartnersAryl/alkyl bromides (e.g., arylbromide, alkylbromide)
SolventCH₂Cl₂ or similar inert solvents
WorkupExtraction with ethyl acetate, drying (Na₂SO₄), flash chromatography

Enantioselective Processes

The compound enables enantioselective alkenylation through optimized catalytic systems. Key features include:

  • High stereoselectivity : Achieved via tailored ligands and reaction conditions (e.g., chiral phosphine ligands).

  • Applications : Construction of chiral centers in complex molecules, including pharmaceutical precursors .

  • Mechanism : The trifluoromethylsulfonyl group directs the approach of nucleophiles, favoring specific enantiomers.

Tandem Reactions

The compound participates in tandem catalytic processes , such as cross-coupling followed by electrocyclization. For instance, coupling with diazoacetates yields substituted pyrazoles via sequential catalytic steps .

Mechanistic Insights

  • Electrophilic Activation : The trifluoromethylsulfonyl group (OTf) stabilizes the adjacent carbocation, enhancing reactivity in SN1/SN2 mechanisms.

  • Regioselectivity : The vinyl group directs nucleophilic attack to specific positions, enabling selective bond formation .

Biological and Chemical Interactions

While primarily a synthetic intermediate, studies suggest interactions with proteins/enzymes, though detailed biological activity data remain limited.

Scientific Research Applications

Pharmaceutical Applications

1.1. Pharmaceutical Intermediates
Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in Michael addition reactions allows for the formation of complex molecules that can exhibit therapeutic properties. For instance, compounds with trifluoromethylsulfonyl groups have been investigated for anti-inflammatory and anti-cancer activities, indicating that this compound may have potential cytotoxic effects on certain cancer cell lines.

1.2. Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound has been utilized in the synthesis of precursors for APIs through its reactivity as a Michael acceptor. In particular, it has been involved in reactions that yield enantiomerically enriched products, which are crucial for the development of chiral drugs . The ability to generate specific stereoisomers is essential in drug development due to the differing biological activities of enantiomers.

Fine Chemical Synthesis

2.1. Michael Addition Reactions
this compound is used as a Michael acceptor in various synthetic pathways. Its electron-withdrawing trifluoromethyl group enhances its reactivity compared to non-fluorinated analogs, facilitating the formation of new carbon-carbon bonds . This property is leveraged in the synthesis of complex molecules from simpler precursors.

2.2. Synthesis of Trifluoromethylated Compounds
The compound has been employed in the synthesis of trifluoromethylated materials, which are valuable in medicinal chemistry due to their unique properties. For example, reactions involving this compound have led to the formation of γ-trifluoromethyl sulfones, which are key intermediates for inhibitors of matrix metalloproteinase enzymes .

Interaction Studies

3.1. Biological Interactions
Research has indicated that this compound can interact with biological macromolecules such as proteins and enzymes. These interactions may result in the inhibition or alteration of enzyme activity, which is crucial for assessing both safety profiles and therapeutic efficacy. Understanding these interactions can lead to insights into potential side effects and mechanisms of action for drugs derived from this compound.

Mechanism of Action

The mechanism of action of Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate involves the electron-withdrawing effects of the trifluoromethyl and sulfonyl groups. These groups can stabilize negative charges and facilitate nucleophilic substitution reactions. The compound can also act as an electrophile, reacting with nucleophiles to form new chemical bonds .

Comparison with Similar Compounds

Trifluoromethylsulfonyl (Tf) vs. Trimethylsilyl (TMS) Substituents

  • Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate: The Tf group enhances electrophilicity at the β-position, facilitating nucleophilic displacement or elimination. Used in Pd-catalyzed Heck alkenylation (70% yield) and redox-relay reactions .
  • Methyl 3-((trimethylsilyl)oxy)but-2-enoate (CAS: 62269-44-7): The TMS group serves as a protecting group for enolates, reducing reactivity. Applications include stabilized enolate intermediates in aldol reactions .

Phosphoryl vs. Sulfonyl Substituents

  • Mevinphos (methyl 3-[(dimethoxyphosphoryl)oxy]but-2-enoate, CAS: 7786-34-7): The phosphoryl group confers insecticidal activity by inhibiting acetylcholinesterase. Unlike the Tf analogue, it lacks synthetic versatility but exhibits biological specificity .

Electrophilicity and Leaving Group Ability

  • Tf-containing compounds exhibit higher reactivity in cross-couplings due to the strong electron-withdrawing nature of the Tf group. For example, ethyl (Z)-2-benzyl-3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate undergoes Pd-catalyzed alkenylation with 70% yield .
  • TMS-containing analogues (e.g., methyl 3-(trimethylsilyloxy)but-2-enoate) are unreactive in similar conditions, requiring harsh deprotection steps .

Stereochemical Outcomes

  • Z-Isomer Preference: this compound derivatives (e.g., 3-ethylpentan-3-yl (Z)-2-(4-fluorobenzyl)-...) show stereoselectivity in Heck reactions, attributed to steric and electronic effects of the Tf group .
  • E-Isomer Synthesis: Ethyl (E)-3-(((trifluoromethyl)sulfonyl)oxy)-2-((trimethylsilyl)methyl)but-2-enoate is synthesized via NaH-mediated silylation, achieving 70% yield but with reduced stereochemical control .

Physicochemical and Analytical Data

  • Thermal Stability : Tf-containing compounds (e.g., 2t in ) are stable under reflux conditions in THF, unlike phosphorylated analogues like mevinphos, which degrade thermally .
  • Chromatographic Behavior: this compound derivatives elute at Rf = 0.38 (6% EtOAc:hexanes), while TMS analogues show higher polarity (Rf < 0.2) .

Research Findings and Trends

Catalytic Efficiency: Pd-catalyzed reactions with Tf derivatives achieve higher turnover numbers (TONs) compared to In(III)-catalyzed systems (e.g., ), emphasizing the role of the Tf group in stabilizing transition states .

Biological Relevance: Unlike pesticidal phosphorylated esters (e.g., mevinphos), Tf derivatives are non-bioactive but critical in medicinal chemistry for constructing fluorinated scaffolds .

Industrial Scalability : Tf-based compounds face challenges in large-scale synthesis due to costly Tf₂O reagents, whereas TMS analogues are cost-effective but less versatile .

Biological Activity

Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group and a sulfonyl moiety, which contribute to its chemical reactivity and biological properties. The presence of these groups enhances lipophilicity and electron-withdrawing characteristics, making it a valuable compound in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to act as a Michael acceptor. This property allows it to participate in nucleophilic addition reactions with various biological nucleophiles, such as thiols and amines, leading to the formation of adducts that can modulate biological pathways.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl and sulfonyl groups exhibit notable antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effective inhibition against various bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds have been reported, highlighting their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. In vitro assays against multiple human cancer cell lines have revealed promising results. For example, compounds with similar structures have shown IC50 values lower than standard chemotherapeutics like Doxorubicin, suggesting significant cytotoxic effects on cancer cells .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various trifluoromethylated compounds, including derivatives of this compound). The results indicated that certain derivatives exhibited MIC values as low as 4.88 µg/mL against Bacillus mycoides and Escherichia coli, demonstrating strong antibacterial properties .
  • Cytotoxicity Against Cancer Cells : In another research effort, the cytotoxic effects of this compound were assessed using eight different human cancer cell lines. Compounds derived from this structure showed IC50 values significantly lower than Doxorubicin, indicating their potential for further development as anticancer agents .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMIC/IC50 ValuesReference
This compoundAntibacterial & AnticancerMIC: 4.88 µg/mL; IC50: < Doxorubicin
Trifluoromethylated Aryl-Urea DerivativesAntibacterialMIC: 4.88 µg/mL
DoxorubicinAnticancerIC50: 52.1 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate, and what factors influence yield and stereoselectivity?

  • Methodology : A common approach involves β-keto ester triflation using NaH as a base and PhNTf₂ as the triflating agent in anhydrous THF. For example, a 70% yield of the Z-isomer was achieved via this method, with purification via flash chromatography (1–2% EtOAc:hexanes) . Key factors include reaction time (optimal at 12–24 hours), stoichiometric control (1.1 equiv NaH and PhNTf₂), and inert atmosphere to prevent hydrolysis.

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Guidelines : Use OSHA-compliant chemical safety goggles and nitrile gloves inspected for integrity. Avoid skin contact via proper glove removal techniques and dispose of contaminated gloves as hazardous waste. Work in a fume hood to mitigate inhalation risks, as trifluoromethanesulfonate derivatives are reactive and may release toxic fumes .

Q. How can researchers effectively purify this compound, and what solvents are optimal?

  • Purification Strategy : Flash column chromatography with low-polarity solvents (e.g., 1–6% EtOAc:hexanes) is effective for isolating the compound as a colorless oil. The Z-isomer typically elutes at Rf = 0.38 under these conditions. Avoid high-polarity solvents to prevent decomposition .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Characterization : High-resolution mass spectrometry (HRMS) with ESI ionization (e.g., observed [M+Na]+ at m/z 385.0733 vs. calculated 385.0729) confirms molecular weight. ¹H/¹³C NMR in CDCl₃ resolves the enoate geometry (Z vs. E), with characteristic triflate (δ ~140–150 ppm for CF₃SO₃) and ester carbonyl (δ ~165–170 ppm) signals .

Advanced Research Questions

Q. How does this compound participate in metallaphotoredox-catalyzed benzylic C(sp³)–H alkenylation, and what mechanistic insights exist?

  • Mechanism : The compound acts as an electrophilic allylating agent. Under Ir/Ni dual catalysis, photoexcited fac-Ir(ppy)₃ generates a benzylic radical via HAT (hydrogen atom transfer). Nickel-mediated coupling then occurs between the radical and the triflate, forming a C–C bond. Steric effects from the trifluoromethylsulfonyl (Tf) group enhance leaving-group ability, enabling stereoselective alkenylation (e.g., 57–70% yield for Z-isomers) .

Q. What strategies resolve contradictions in stereochemical outcomes during allylic triflate formation?

  • Optimization : Stereoselectivity is influenced by β-keto ester conformation and triflating agent steric bulk. For example, bulky silyl groups (e.g., trimethylsilyl in precursor esters) favor Z-isomer formation. Computational modeling (DFT) of transition states can predict selectivity, while adjusting reaction temperature (e.g., –40°C to 0°C) minimizes epimerization .

Q. How does this compound compare to structurally related triflates (e.g., 2-(benzyloxy)ethyl triflate) in cross-coupling reactions?

  • Comparative Analysis : this compound exhibits superior electrophilicity due to electron-withdrawing Tf and ester groups, enabling faster oxidative addition with Ni/Pd catalysts. In contrast, benzyloxy-substituted triflates (e.g., CAS 126694-13-1) show lower reactivity in alkenylation due to reduced leaving-group stability (logP = 3.15 vs. 2.8 for the methyl enoate) .

Q. What experimental conditions maximize yields in Pd-catalyzed hydrovinylation using this triflate?

  • Reaction Design : Use Pd₂(dba)₃ (5 mol%) with a bisphosphine ligand (e.g., BINAP) in toluene at 80°C. Maintain a 1:1.2 ratio of diene to triflate to minimize dimerization. Yields >65% are achievable, with enantiomeric excess (ee) controlled by chiral ligands .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate
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Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate

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